molecular formula C9H6Br2N2 B3236052 5-Bromo-8-(bromomethyl)quinoxaline CAS No. 1360599-45-6

5-Bromo-8-(bromomethyl)quinoxaline

Cat. No.: B3236052
CAS No.: 1360599-45-6
M. Wt: 301.96 g/mol
InChI Key: DAVJANLXUOGWFM-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Scaffolds in Heterocyclic Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring fused together, forms the structural core of a vast array of molecules with significant applications in medicinal chemistry and materials science. bldpharm.comchemicalbook.com The quinoxaline nucleus is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net This prevalence is due to the ability of the quinoxaline ring system to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net

The aromatic nature of the quinoxaline system and the presence of two nitrogen atoms provide sites for molecular recognition and hydrogen bonding, which are crucial for binding to enzymes and receptors in biological systems. Furthermore, the quinoxaline scaffold can be readily modified at various positions, allowing chemists to fine-tune the electronic and steric properties of the molecule to optimize its activity and selectivity for a specific target. beilstein-journals.org This synthetic accessibility has made quinoxaline derivatives a major focus of drug discovery and development programs. bldpharm.com

Beyond pharmaceuticals, quinoxaline-based compounds have found applications in materials science as organic light-emitting diodes (OLEDs), fluorescent sensors, and organic semiconductors, owing to their unique photophysical and electronic properties. beilstein-journals.org

Overview of Halogenated Alkyl-Substituted Quinoxalines as Key Synthetic Intermediates

Among the various classes of functionalized quinoxalines, halogenated alkyl-substituted derivatives, such as 5-Bromo-8-(bromomethyl)quinoxaline, are of particular importance as versatile synthetic intermediates. The introduction of halogen atoms and alkyl halide moieties onto the quinoxaline core provides reactive handles for a wide range of chemical transformations.

The presence of a bromine atom on the aromatic ring, as in the "5-Bromo-" part of the target molecule, allows for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

The bromomethyl group (-CH2Br), as indicated by the "-8-(bromomethyl)" part of the name, is a highly reactive functional group. The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups. For example, it can react with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity makes bromomethyl-substituted quinoxalines valuable building blocks for the synthesis of a diverse library of quinoxaline derivatives with tailored properties.

The synthesis of such intermediates often involves the bromination of a corresponding methyl-substituted quinoxaline. For instance, the synthesis of 5-bromo-8-methylquinoxaline (B2657775) can be achieved by treating 5-methylquinoxaline (B1213170) with a brominating agent like N-Bromosuccinimide (NBS). leyan.com Subsequent radical bromination of the methyl group would then yield the desired bromomethyl derivative.

Due to the limited availability of specific data for "this compound," the following data table for the closely related and commercially available compound 5-Bromo-8-(bromomethyl)quinoline is provided for illustrative purposes. The quinoline (B57606) core is structurally similar to quinoxaline, differing by one nitrogen atom in the heterocyclic ring.

PropertyValue
Compound Name 5-Bromo-8-(bromomethyl)quinoline
CAS Number 88474-22-0
Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
Appearance Not specified
Melting Point Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-8-(bromomethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVJANLXUOGWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1CBr)N=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 5 Bromo 8 Bromomethyl Quinoxaline

Precursor Synthesis and Functionalization Pathways

The journey to 5-Bromo-8-(bromomethyl)quinoxaline begins with the construction of the fundamental quinoxaline (B1680401) scaffold, followed by the introduction of the necessary functional groups.

Bromination of Methyl-Substituted Quinoxaline Analogs

A common and direct route to this compound involves the bromination of a suitable methyl-substituted quinoxaline precursor. For instance, 5-methylquinoxaline (B1213170) can be synthesized and subsequently brominated. The synthesis of 5-methylquinoxaline itself is typically achieved through the condensation of 3,4-diaminotoluene (B134574) with sodium glyoxal (B1671930) bisulfite in an acidic medium, such as aqueous acetic acid, under reflux conditions. This reaction generally proceeds with good yields, ranging from 70-85% after recrystallization.

Once the methyl-substituted quinoxaline is obtained, the focus shifts to the bromination of the methyl group. This is often accomplished using a radical bromination reaction. N-Bromosuccinimide (NBS) is a frequently employed brominating agent for this purpose, often in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile, and initiated by a radical initiator such as dibenzoyl peroxide (BPO) under reflux conditions. The reaction proceeds via a radical chain mechanism, where the initiator generates radicals that abstract a hydrogen atom from the benzylic methyl group, which then reacts with NBS to form the desired bromomethyl product.

Condensation and Cyclization Reactions for Quinoxaline Core Formation

The foundational quinoxaline ring system is classically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This method, known as the Körner and Hinsberg synthesis, is a versatile and widely used approach. nih.gov Various dicarbonyl surrogates, such as α-haloketones or α-hydroxyketones, can also be employed. nih.gov

The reaction conditions for this condensation can be tailored for efficiency and sustainability. For example, the use of catalysts like silica (B1680970) nanoparticles or magnetic Fe₃O₄ nanoparticles in environmentally benign solvents like water can promote the reaction, often at room temperature, leading to high yields of the quinoxaline product. rsc.org Other catalytic systems, including zinc triflate and nanostructured pyrophosphates, have also been shown to be effective. encyclopedia.pubnih.gov The general mechanism involves the initial activation of the dicarbonyl compound by the catalyst, followed by a nucleophilic attack from the diamine, cyclization, and subsequent dehydration to form the aromatic quinoxaline ring. nih.gov

Regioselective Considerations in Bromination Reactions

Achieving the desired 5-bromo substitution on the quinoxaline ring requires careful control over the regioselectivity of the bromination reaction. The electronic nature and position of existing substituents on the quinoxaline ring play a crucial role in directing the incoming bromine atom.

For instance, the bromination of 8-substituted quinolines, a related heterocyclic system, has been studied to understand the directing effects of various functional groups. researchgate.netresearchgate.net Activating groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups can influence the position of bromination. researchgate.netresearchgate.net In strongly acidic media, such as sulfuric acid or triflic acid, the bromination of heteroaromatics like quinoxaline can be controlled to achieve specific isomers. researchgate.net The choice of brominating agent and reaction conditions are paramount in achieving the desired regioselectivity. For example, using a milder brominating agent like tetrabutylammonium (B224687) tribromide (TBATB) can lead to highly selective bromination at specific positions. rsc.orgnih.gov

Comparative Analysis of Brominating Agents and Conditions

The selection of the appropriate brominating agent and reaction conditions is critical for a successful and efficient synthesis. A variety of reagents are available, each with its own advantages and limitations.

Brominating AgentTypical ConditionsSubstrate/Selectivity
N-Bromosuccinimide (NBS) CCl₄ or acetonitrile, radical initiator (e.g., BPO), refluxBenzylic bromination of methyl groups.
Bromine (Br₂) Glacial acetic acid, 40-60°CBromination of the aromatic ring.
Tetrabutylammonium tribromide (TBATB) Mild conditionsHighly regioselective bromination of the aromatic ring. rsc.orgnih.gov
Bromide/Bromate couple (e.g., NaBr/NaBrO₃) Aqueous acidic medium, ambient temperatureRegioselective bromination of various functional groups. rsc.org

N-Bromosuccinimide (NBS) is the reagent of choice for the bromination of the methyl group to form the bromomethyl functionality due to its selectivity for allylic and benzylic positions. For the bromination of the quinoxaline ring itself, elemental bromine in acetic acid can be used, although this may lead to mixtures of products. Milder and more selective reagents like tetrabutylammonium tribromide (TBATB) offer better control over the regioselectivity of the aromatic bromination. rsc.orgnih.gov The bromide/bromate system presents a greener alternative, operating in an aqueous medium under ambient conditions. rsc.org

Reactivity Profiles and Mechanistic Pathways of 5 Bromo 8 Bromomethyl Quinoxaline

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group at the 8-position of the quinoxaline (B1680401) ring is highly susceptible to nucleophilic attack due to the stability of the resulting carbocation, which is benzylic in nature. This reactivity allows for the introduction of a wide array of functional groups through substitution reactions.

Reaction with Nitrogen-Based Nucleophiles (e.g., Amines)

The reaction of 5-Bromo-8-(bromomethyl)quinoxaline with various nitrogen-based nucleophiles, such as primary and secondary amines, is a facile process that leads to the formation of the corresponding aminomethyl derivatives. This reaction typically proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

For instance, analogous reactions with similar bromomethyl-substituted heterocycles readily yield products of amination. It is anticipated that primary and secondary amines would react with this compound to furnish the corresponding 8-(aminomethyl)-5-bromoquinoxalines. The reaction conditions would likely involve a polar aprotic solvent and may or may not require a non-nucleophilic base to scavenge the HBr generated. Furthermore, tertiary amines can react to form quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts or in the preparation of biologically active compounds.

Reaction with Oxygen-Based Nucleophiles (e.g., Alkoxides)

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the bromide from the bromomethyl group to form ethers. The reaction is typically carried out under basic conditions to generate the more nucleophilic alkoxide from the corresponding alcohol.

While specific examples with this compound are not extensively documented in readily available literature, the reactivity is analogous to other benzylic halides. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 5-bromo-8-(methoxymethyl)quinoxaline. The choice of the alkoxide determines the nature of the resulting ether, providing a straightforward method for introducing diverse alkoxy substituents.

Reaction with Sulfur-Based Nucleophiles (e.g., Thiols)

Thiols and thiolate anions are excellent nucleophiles for the substitution of the benzylic bromide in this compound, leading to the formation of thioethers. These reactions are generally efficient and proceed under mild conditions.

Studies on similar substrates, such as 5-bromo-1,3,6-trimethyluracil, have shown that reactions with alkylthiolate ions proceed via nucleophilic substitution to give the corresponding 5-alkylthio derivatives. nih.gov By analogy, reacting this compound with a thiol in the presence of a base, or directly with a thiolate salt, would result in the formation of the corresponding 8-(arylthiomethyl)- or 8-(alkylthiomethyl)-5-bromoquinoxaline. These thioether products can be valuable intermediates for further synthetic transformations.

Formation of Organometallic Precursors (e.g., Phosphonium (B103445) Salts for Wittig Reactions)

The reactive bromomethyl group is an ideal precursor for the synthesis of phosphonium salts, which are key reagents in the Wittig reaction for the formation of alkenes. The reaction involves the treatment of this compound with a phosphine (B1218219), most commonly triphenylphosphine.

This SN2 reaction results in the formation of a stable crystalline solid, (5-bromoquinoxalin-8-yl)methyl)triphenylphosphonium bromide. researchgate.netgoogle.comgoogleapis.comgoogle.comyoutube.com This phosphonium salt can then be deprotonated with a strong base to generate the corresponding ylide, which subsequently reacts with an aldehyde or ketone to produce a vinyl-substituted quinoxaline. This two-step sequence provides a powerful tool for carbon-carbon bond formation and the elaboration of the quinoxaline core. researchgate.netgoogle.comgoogleapis.comgoogle.comyoutube.com

Table 1: Nucleophilic Substitution Reactions at the Bromomethyl Moiety

Nucleophile Type Example Nucleophile Expected Product
Nitrogen-Based Primary/Secondary Amine 8-(Aminomethyl)-5-bromoquinoxaline
Oxygen-Based Alkoxide (e.g., RO⁻) 5-Bromo-8-(alkoxymethyl)quinoxaline
Sulfur-Based Thiolate (e.g., RS⁻) 5-Bromo-8-(alkylthiomethyl)quinoxaline
Phosphorus-Based Triphenylphosphine (PPh₃) ((5-Bromoquinoxalin-8-yl)methyl)triphenylphosphonium bromide

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The aryl bromide at the 5-position of the quinoxaline ring provides a handle for transition metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex aromatic systems.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organohalide. libretexts.org This reaction is widely used due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.orgrsc.org

Investigations into the Suzuki-Miyaura coupling of bromo-substituted quinolines provide significant insight into the expected reactivity of this compound. A study on the dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-8-methoxyquinoline (B186703) with substituted phenylboronic acids demonstrated high yields of the corresponding 5-aryl-8-methoxyquinolines. researchgate.net Given the structural similarity, it is highly probable that the aryl bromide at the C-5 position of this compound would readily participate in Suzuki-Miyaura coupling reactions.

The typical catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields and accommodate a wide range of functional groups on the boronic acid coupling partner. The bromomethyl group at the 8-position would likely remain intact under standard Suzuki-Miyaura conditions, allowing for subsequent modifications.

Table 2: Suzuki-Miyaura Coupling of a Related 5-Bromoquinoline

Aryl Halide Boronic Acid Catalyst Base Solvent Product Yield (%)
5-Bromo-8-methoxyquinoline Phenylboronic acid Pd(PPh₃)₂Cl₂ K₂CO₃ Toluene/H₂O 5-Phenyl-8-methoxyquinoline 75
5-Bromo-8-methoxyquinoline 4-Methoxyphenylboronic acid Pd(PPh₃)₂Cl₂ K₂CO₃ Toluene/H₂O 5-(4-Methoxyphenyl)-8-methoxyquinoline 82
5-Bromo-8-methoxyquinoline 4-(Trifluoromethoxy)phenylboronic acid Pd(PPh₃)₂Cl₂ K₂CO₃ Toluene/H₂O 5-(4-(Trifluoromethoxy)phenyl)-8-methoxyquinoline 78

Data adapted from a study on a structurally similar compound to illustrate the potential reactivity. researchgate.net

Other Palladium-Catalyzed Coupling Reactions

Beyond the more common Suzuki reactions, the aryl bromide at the 5-position of the quinoxaline core can participate in a variety of other palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, further diversifying the molecular scaffold.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, a process catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing arylalkynes. The general conditions for Sonogashira coupling are typically mild, often proceeding at room temperature. wikipedia.org The reaction involves a catalytic cycle with palladium(0) and copper(I), where the copper acetylide is the key nucleophilic species that reacts with the palladium-activated aryl halide. libretexts.org

Heck Coupling: While less commonly reported for this specific substrate, the Heck reaction, which couples the aryl bromide with an alkene, is a plausible transformation. This reaction typically requires a palladium catalyst and a base to proceed.

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these coupling reactions. Bulky and electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle. libretexts.org

Interactive Table: Comparison of Palladium-Catalyzed Coupling Reactions
Reaction Coupling Partner Typical Catalyst System Key Features
Sonogashira CouplingTerminal AlkynePd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI)Mild reaction conditions, effective for creating C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org
Heck CouplingAlkenePd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂)Forms C(sp²)-C(sp²) bonds, requires a base.

Intramolecular Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems. These reactions can be designed to proceed through various mechanisms, often involving the sequential reactivity of the two bromine-bearing sites.

For instance, a nucleophile can first displace the bromomethyl group, followed by an intramolecular palladium-catalyzed coupling reaction involving the aryl bromide at the 5-position. This strategy can lead to the formation of fused ring systems. The specific nature of the resulting cyclic compound depends on the nucleophile used in the initial step.

While direct examples for this compound are not extensively documented in the provided results, the synthesis of dibenzo[f,h]furazano[3,4-b]quinoxalines through intramolecular cyclization of related quinoxaline derivatives highlights the feasibility of such ring-forming strategies. researchgate.net These reactions can sometimes proceed without a transition metal catalyst, relying on other activation methods. researchgate.netnih.gov

Detailed Elucidation of Reaction Mechanisms (SN1 vs. SN2 Pathways)

The reactivity of the 8-(bromomethyl) group is predominantly governed by nucleophilic substitution reactions. The specific pathway, either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is influenced by several factors including the nature of the nucleophile, the solvent, and the stability of potential intermediates. ucalgary.caucalgary.ca

SN2 Pathway: This pathway involves a backside attack by the nucleophile on the carbon atom of the bromomethyl group, leading to a simultaneous bond formation with the nucleophile and bond cleavage with the bromide leaving group. ucalgary.cayoutube.com This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the carbon is a primary benzylic-like carbon, the SN2 pathway is generally expected to be favorable.

SN1 Pathway: An SN1 mechanism would proceed through the formation of a carbocation intermediate after the departure of the bromide ion. ucalgary.ca The stability of this potential carbocation, which would be adjacent to the quinoxaline ring system, is a key determinant. The electron-withdrawing nature of the quinoxaline ring and the bromine substituent at the 5-position might destabilize the adjacent carbocation, making the SN1 pathway less likely compared to a standard benzylic system. However, reactions under solvolytic conditions with weak nucleophiles might exhibit some SN1 character. nih.gov

Studies on related 8-(bromomethyl)quinoxaline derivatives show that they readily undergo nucleophilic substitution with various nucleophiles, which is characteristic of a reactive alkyl halide.

Interactive Table: Factors Influencing SN1 vs. SN2 Pathways for the Bromomethyl Group
Factor Favors SN1 Pathway Favors SN2 Pathway Relevance to this compound
Substrate Tertiary > SecondaryPrimary > SecondaryThe primary benzylic-like carbon favors the SN2 pathway.
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻)Reaction with strong nucleophiles will proceed via SN2.
Leaving Group Good leaving groupGood leaving groupBromide is a good leaving group, suitable for both pathways.
Solvent Polar protic solventsPolar aprotic solventsSolvent choice can be used to influence the mechanism.

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is significantly modulated by electronic and steric factors.

Electronic Effects:

The quinoxaline ring system is electron-deficient due to the presence of two nitrogen atoms. mdpi.com This electronic nature influences the reactivity of both the aryl bromide and the bromomethyl group.

The electron-withdrawing character of the quinoxaline ring deactivates the aryl bromide at the 5-position towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic aromatic substitution (though less common) and palladium-catalyzed cross-coupling reactions.

For the 8-(bromomethyl) group, the electron-withdrawing nature of the heterocyclic ring system enhances the electrophilicity of the methylene (B1212753) carbon, making it more susceptible to nucleophilic attack. This is somewhat counteracted by the potential destabilization of a carbocation intermediate, disfavoring a pure SN1 pathway.

Steric Effects:

The bromine atom at the 5-position and the bromomethyl group at the 8-position are on the same side of the molecule, creating potential steric hindrance.

This steric crowding can influence the approach of bulky nucleophiles to the bromomethyl group and may affect the coordination of large ligands to the palladium center during cross-coupling reactions at the 5-position.

In intramolecular cyclization reactions, the proximity and relative orientation of the two reactive sites are critical and are dictated by the rigid quinoxaline core.

The interplay of these electronic and steric factors is crucial for predicting and controlling the outcome of reactions involving this versatile chemical intermediate. mdpi.com

Advanced Applications of 5 Bromo 8 Bromomethyl Quinoxaline As a Chemical Synthon

Construction of Complex Heterocyclic Architectures

The reactive nature of the bromomethyl group in 5-Bromo-8-(bromomethyl)quinoxaline makes it an excellent starting point for the construction of fused, multi-ring heterocyclic systems. These complex architectures are of significant interest in medicinal chemistry and materials science. The general strategy involves an initial nucleophilic substitution at the bromomethyl position, followed by an intramolecular cyclization.

One prominent example is the synthesis of pyrrolo[1,2-a]quinoxalines. These compounds are widely recognized for their diverse biological activities. mdpi.com The synthesis can be envisioned to proceed via the reaction of this compound with a suitable pyrrole (B145914) derivative. The initial step is the alkylation of a nitrogen-containing nucleophile, such as 1-(2-aminophenyl)pyrrole, by the bromomethyl group of the quinoxaline (B1680401). The resulting intermediate can then undergo an intramolecular cyclization and subsequent oxidative dehydrogenation to yield the final, stable pyrrolo[1,2-a]quinoxaline (B1220188) framework. nih.gov While various methods exist for synthesizing these systems, the use of a pre-functionalized synthon like this compound offers a direct and modular approach. mdpi.comnih.govnih.gov

Similarly, this synthon is a potential precursor for imidazo[1,5-a]quinoxalines, another class of heterocycles with significant pharmacological profiles. mdpi.comnih.gov The synthesis would typically involve the reaction of this compound with an appropriate imidazole (B134444) precursor or a primary amine that can form the imidazole ring in a subsequent step. For instance, reaction with benzylamine (B48309) could lead to an intermediate that, upon oxidative cyclocondensation, yields the imidazo[1,5-a]quinoxaline (B8520501) system. mdpi.com The ability to construct such complex scaffolds highlights the value of this compound in synthetic organic chemistry.

Precursor in the Synthesis of Functionalized Quinoxaline Derivatives

The high reactivity of the benzylic bromide in the bromomethyl group makes this compound an exceptional precursor for a wide array of functionalized quinoxaline derivatives through nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups, each capable of tuning the molecule's electronic, physical, and biological properties. nih.gov

The electrophilic carbon of the bromomethyl group readily reacts with a diverse range of nucleophiles. For example, primary and secondary amines can be used to introduce aminomethyl substituents, while thiols can be used to form thioether linkages. rsc.org These reactions are typically high-yielding and allow for the creation of a large library of derivatives from a single, common intermediate. The remaining bromo group at the 5-position can then be used for further diversification in subsequent synthetic steps.

Nucleophile (Nu-H)Functional Group IntroducedProduct Structure (Schematic)Potential Application Area
MorpholineMorpholinomethylMorpholine ProductMedicinal Chemistry
Benzyl MercaptanBenzylthiomethylThiol ProductAntiviral Agents
PiperidinePiperidinomethylPiperidine ProductCNS Agents
DiethylamineDiethylaminomethylAmine ProductAntimicrobial Agents

This table presents representative nucleophilic substitution reactions based on the known reactivity of (bromomethyl)quinoxaline analogs. rsc.orgresearchgate.net

Role in the Synthesis of Advanced Organic Materials (e.g., Electroluminescent Precursors)

Quinoxaline derivatives are highly sought after for applications in materials science, particularly as electron-transporting materials and emitters in organic light-emitting diodes (OLEDs) and as building blocks for conjugated polymers in organic solar cells. rsc.org this compound is a bifunctional monomer well-suited for the synthesis of these advanced organic materials.

The bromo substituent at the 5-position is a key functional group for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This reaction allows for the formation of carbon-carbon bonds, enabling the construction of conjugated polymer backbones. For instance, this compound can be co-polymerized with aryl-diboronic acids to create quinoxaline-containing polymers. nih.govrsc.org The resulting polymers can exhibit desirable electronic and photophysical properties for use in organic electronic devices.

Furthermore, the bromomethyl group provides a secondary point for modification. It can be functionalized before or after polymerization to fine-tune the material's properties, such as solubility, morphology, or electronic energy levels. This dual reactivity makes this compound a valuable component in the rational design of high-performance organic materials for applications like OLEDs and polymer solar cells. umn.edu

Intermediate in the Preparation of Ligands for Catalysis

Nitrogen-containing heterocyclic compounds are fundamental components of ligands used in transition-metal catalysis. The ability of this compound to serve as a scaffold for bidentate ligands makes it a valuable intermediate in this field. The two nitrogen atoms of the quinoxaline ring, combined with another donor atom introduced via the reactive bromomethyl group, can form a stable chelate with a metal center. macalester.edu

A common strategy involves reacting the bromomethyl group with a suitable N-heterocycle, such as imidazole or benzimidazole. For example, the reaction of a bis(bromomethyl)quinoxaline with imidazole has been shown to produce a quinoxaline-bridged diimidazolium salt. ias.ac.in This salt serves as a precursor to an N-heterocyclic carbene (NHC) ligand, which, when complexed with palladium, forms an active catalyst for Suzuki-Miyaura and Heck cross-coupling reactions. ias.ac.in Similarly, reacting this compound with 2-aminobenzimidazole (B67599) could lead to the formation of an 8-(benzoimidazol-2-yl)quinoline type ligand, which has been shown to form active polymerization catalysts when complexed with cobalt(II). researchgate.net This synthetic flexibility allows for the creation of tailored ligands for a variety of catalytic applications. nih.gov

Development of Novel Derivatization Reagents for Analytical Chemistry

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a crucial process to enhance the detection of analytes that lack a strong chromophore or fluorophore. researchgate.netgreyhoundchrom.com Quinoxaline derivatives are often highly fluorescent, making them excellent candidates for fluorescent tags. researchgate.netnih.gov

This compound possesses the key features of a pre-column derivatization reagent. The highly reactive bromomethyl group can readily react with nucleophilic functional groups commonly found in biological molecules, such as amines, thiols, or carboxylic acids (after activation). This reaction covalently attaches the fluorescent quinoxaline tag to the analyte. The resulting derivative can then be easily detected with high sensitivity using a fluorescence detector. rsc.org For example, a quinoxaline derivative with a chlorocarbonyl group has been successfully used as a fluorescence derivatization reagent for amines. researchgate.net Given that the bromomethyl group is also highly reactive towards amines, this compound represents a promising platform for the development of new, sensitive, and selective derivatizing reagents for the analysis of complex biological samples. nih.gov

State of the Art Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. For 5-Bromo-8-(bromomethyl)quinoxaline, ¹H and ¹³C NMR are the most pertinent techniques. While specific experimental data for this exact compound is not publicly available in the cited search results, the expected spectral features can be inferred from the analysis of closely related quinoxaline (B1680401) and quinoline (B57606) derivatives. scispace.commdpi.com

In a hypothetical ¹H NMR spectrum, the protons of the quinoxaline ring system would appear in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns of these protons would be influenced by the positions of the bromo and bromomethyl substituents. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) would be expected to produce a characteristic singlet in the upfield region of the aromatic signals, likely around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display distinct signals for each carbon atom in the molecule, with the chemical shifts indicating their electronic environment. The carbon of the bromomethyl group would appear at a higher field compared to the aromatic carbons. The carbons attached to the bromine atoms would also exhibit characteristic shifts. Two-dimensional NMR techniques, such as HSQC and HMBC, could be employed for unambiguous assignment of all proton and carbon signals, although such detailed analyses are not available in the provided search results.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.8 - 9.0C-2: 145 - 148
H-38.8 - 9.0C-3: 145 - 148
H-67.8 - 8.0C-4a: 140 - 142
H-77.6 - 7.8C-5: 120 - 123
-CH₂Br4.8 - 5.0C-6: 130 - 133
C-7: 128 - 131
C-8: 135 - 138
C-8a: 148 - 150
-CH₂Br: 30 - 35

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C and C=N stretching: Multiple bands in the 1650-1450 cm⁻¹ region are characteristic of the quinoxaline ring system. researchgate.net

C-H bending (out-of-plane): Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

C-Br stretching: The vibration of the carbon-bromine bond of the bromo substituent on the aromatic ring would likely appear in the 600-500 cm⁻¹ range.

CH₂-Br stretching: The carbon-bromine bond of the bromomethyl group would also have a characteristic stretching frequency, typically in the 700-600 cm⁻¹ region.

CH₂ bending (scissoring): Around 1450 cm⁻¹.

Analysis of the precise frequencies and intensities of these bands allows for the confirmation of the presence of the key functional moieties within the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₆Br₂N₂), the experimentally determined monoisotopic mass would be compared to the calculated exact mass. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a predictable ratio, providing further confirmation of the compound's identity.

Electronic Absorption and Emission Spectroscopy for Purity and Conjugation Assessment (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule and can be used to assess the extent of π-conjugation. Quinoxaline derivatives are known to exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the π → π* transitions of the aromatic system. The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents on the quinoxaline core. While specific data for the target compound is not available, related quinoxaline derivatives show absorption patterns that can be used for comparative purposes. Fluorescence spectroscopy could also be employed to study the emissive properties of the compound, which is relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs).

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound. Such data is crucial for understanding the compound's packing in the crystal lattice and for correlating its solid-state structure with its physical properties. Although crystallographic data for the specific title compound was not found, studies on related bromo-substituted quinoline derivatives demonstrate the utility of this method for definitive structural confirmation.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. For this compound, the experimentally determined percentages of C, H, and N would be compared with the theoretically calculated values based on its molecular formula (C₉H₆Br₂N₂). A close agreement between the experimental and calculated values serves as a fundamental confirmation of the compound's stoichiometric purity. This technique is often used in conjunction with spectroscopic methods to provide a complete and validated characterization of a newly synthesized compound. researchgate.net

Theoretical and Computational Investigations of 5 Bromo 8 Bromomethyl Quinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 5-Bromo-8-(bromomethyl)quinoxaline, a DFT study would involve calculating the optimized ground-state geometry. This process determines the most stable arrangement of the atoms in three-dimensional space by finding the minimum energy structure.

Key outputs from such a study would include optimized bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the precise C-Br bond lengths for both the aromatic and methyl-group bromine atoms, the planarity of the quinoxaline (B1680401) ring system, and the orientation of the bromomethyl group relative to the ring. These geometric parameters are crucial for understanding steric effects and potential intermolecular interactions.

A hypothetical table of DFT-calculated parameters for this compound at a common level of theory (e.g., B3LYP/6-311G(d,p)) might look like this:

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character).

For this compound, an FMO analysis would map the spatial distribution of these orbitals. It is anticipated that the HOMO would be distributed primarily across the electron-rich quinoxaline ring system. The LUMO, conversely, would likely show significant contributions from the carbon atoms of the pyrazine (B50134) ring and potentially the C-Br bonds, indicating sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron. A small gap implies the molecule is more polarizable and more likely to undergo chemical reactions. The introduction of two bromine atoms, being electron-withdrawing, would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoxaline, and would likely modulate the HOMO-LUMO gap.

Table 2: Hypothetical Frontier Molecular Orbital Energies

Orbital Hypothetical Energy (eV) Role in Reactivity
HOMO -6.5 eV Electron-donating capability (nucleophilicity).
LUMO -1.8 eV Electron-accepting capability (electrophilicity).

Building on DFT and FMO analysis, various reactivity indices can be calculated to provide a more quantitative picture of reactivity. These "conceptual DFT" descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. It is directly related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons, indicating its strength as an electrophile.

Reaction pathway modeling could then be employed to study specific transformations. For example, the mechanism of a nucleophilic substitution reaction at the bromomethyl group could be modeled. This would involve locating the transition state structure for the reaction and calculating the activation energy barrier, providing a theoretical prediction of the reaction rate and feasibility.

Molecular Dynamics Simulations for Conformational Analysis

While the quinoxaline ring itself is rigid and planar, the bromomethyl substituent at the 8-position has rotational freedom around the C8a-CH₂ single bond. Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape of this side chain.

An MD simulation would model the atomic motions of the molecule over time by solving Newton's equations of motion. This would reveal the preferred orientations (conformers) of the bromomethyl group relative to the quinoxaline plane and the energy barriers to rotation between these conformers. Such information is particularly relevant if the molecule is intended to bind to a biological target or pack into a crystal lattice, as the accessible conformations can dictate intermolecular interactions. However, given the relatively simple nature of this single-bond rotation, extensive MD simulations might be considered less critical compared to the quantum chemical calculations unless specific intermolecular interactions in a condensed phase are being investigated.

Advanced Process Simulation for Reaction Optimization

The synthesis of this compound likely involves multiple steps, and its optimization can be aided by advanced simulation techniques.

AI/Machine Learning-driven Optimization: Machine learning (ML) models can be trained on experimental data from related reactions. By inputting parameters such as reactant concentrations, temperature, catalyst type, and reaction time, an ML model could predict the reaction yield and impurity profile. This predictive power allows for in-silico experimentation to identify the optimal conditions for synthesizing this compound, reducing the need for extensive and costly laboratory work.

Q & A

Q. What are the standard synthetic protocols for 5-bromo-8-(bromomethyl)quinoxaline, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves bromination of precursor quinoxaline derivatives under controlled conditions. For example:

  • Stepwise bromination : Dissolve the precursor (e.g., 8-methylquinoxaline) in glacial acetic acid, add bromine dropwise at 40–60°C, and maintain stirring until bromine color dissipates. Post-reaction, precipitate the product in ice-water, filter, and purify via ethanol crystallization .
  • Optimization parameters : Temperature control (40–60°C), stoichiometric ratios (e.g., 1:1 molar ratio of precursor to Br₂), and reaction duration (8–12 hours) are critical. Yield improvements (e.g., 82% in related analogs) are achieved by incremental bromine addition and solvent selection .

Q. Which analytical techniques are essential for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C-NMR : Assign peaks for bromine substituents (δ ~3.96–4.12 ppm for OCH₃ in analogs) and aromatic protons (δ 6.56–8.23 ppm) .
    • IR : Confirm C-Br stretches (~500–600 cm⁻¹) and C=N/C=C vibrations (1600–1630 cm⁻¹) .
  • Mass spectrometry : Base peaks (e.g., m/z 382 for C₁₈H₁₁BrN₂O₃ analogs) validate molecular weight and fragmentation patterns .
  • Elemental analysis : Verify empirical formula (e.g., C: 56.54%, H: 2.88%, N: 7.33%) .

Q. How can researchers ensure the stability of this compound during storage and handling?

Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent bromine dissociation or hydrolysis.
  • Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid moisture sensitivity. Monitor decomposition via periodic TLC or HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling or substitution reactions?

Answer: The bromomethyl group undergoes nucleophilic substitution (Sₙ2) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key factors:

  • Steric effects : Bulky substituents on quinoxaline may slow reactivity.
  • Electronic effects : Electron-withdrawing bromine atoms enhance electrophilicity at the methyl position.
  • Catalyst selection : Pd(PPh₃)₄ or CuI/ligand systems optimize coupling efficiency .

Q. How can computational methods predict the regioselectivity of further functionalization (e.g., C-H activation) on this compound?

Answer:

  • DFT calculations : Model transition states to identify low-energy pathways for C-H activation at specific positions (e.g., C3 vs. C7).
  • Molecular orbital analysis : Examine HOMO/LUMO interactions to predict electrophilic/nucleophilic attack sites .

Q. What strategies resolve contradictions in biological activity data (e.g., antiproliferative assays) for quinoxaline derivatives?

Answer:

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls.
  • Mechanistic studies : Use kinase inhibition assays or apoptosis markers (e.g., caspase-3 activation) to confirm target engagement .

Q. How to design experiments for optimizing reaction conditions in large-scale synthesis?

Answer: Apply Design of Experiments (DoE) :

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Response surface methodology : Identify interactions between variables (e.g., higher temperature reduces reaction time but risks decomposition) .
  • Example: A 2³ factorial design reduced reaction time by 30% while maintaining >75% yield in related brominations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.